3-Hydroxyolean-12-en-28-oic acid
Overview
Description
3-Hydroxyolean-12-en-28-oic acid, also known as oleanolic acid, is a naturally occurring pentacyclic triterpenoid. It is found in various plants, including olive leaves, and is known for its diverse biological activities. This compound has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyolean-12-en-28-oic acid can be synthesized through several methods. One common approach involves the extraction from natural sources such as olive fruits (Olea europaea). The extraction process typically involves solvent extraction followed by purification steps to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant materials. The process includes drying and grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then concentrated and purified using techniques such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oleanolic acid derivatives with carbonyl groups, while reduction can produce various hydroxylated derivatives .
Scientific Research Applications
3-Hydroxyolean-12-en-28-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has been investigated for its potential therapeutic effects in treating diseases such as cancer, liver disorders, and inflammation.
Industry: The compound is used in the formulation of cosmetics and health supplements due to its antioxidant properties .
Mechanism of Action
The mechanism of action of 3-Hydroxyolean-12-en-28-oic acid involves multiple molecular targets and pathways:
Anti-cancer: It induces apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS).
Anti-inflammatory: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Hepatoprotective: It protects liver cells by enhancing antioxidant defenses and reducing oxidative stress.
Comparison with Similar Compounds
3-Hydroxyolean-12-en-28-oic acid is similar to other pentacyclic triterpenoids, such as:
Ursolic acid: Another pentacyclic triterpenoid with similar biological activities but differing in the position of functional groups.
Betulinic acid: Known for its anti-cancer properties, it has a different structure but shares some pharmacological effects.
Glycyrrhetinic acid: Found in licorice, it has anti-inflammatory and anti-viral properties
The uniqueness of this compound lies in its diverse range of biological activities and its presence in various medicinal plants, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYXULNPSFWEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862072 | |
Record name | 3-Hydroxyolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508-02-1 | |
Record name | Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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